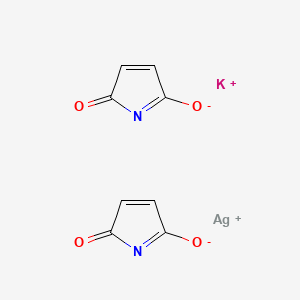
potassium;silver;5-oxopyrrol-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;silver;5-oxopyrrol-2-olate is a compound that combines potassium, silver, and a 5-oxopyrrol-2-olate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;silver;5-oxopyrrol-2-olate typically involves the reaction of silver nitrate with potassium 5-oxopyrrol-2-olate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;silver;5-oxopyrrol-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The 5-oxopyrrol-2-olate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide derivatives, while substitution reactions can produce various substituted 5-oxopyrrol-2-olate derivatives .
Aplicaciones Científicas De Investigación
Potassium;silver;5-oxopyrrol-2-olate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of potassium;silver;5-oxopyrrol-2-olate involves the interaction of the silver ions with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The 5-oxopyrrol-2-olate moiety may also contribute to the compound’s activity by interacting with specific molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Potassium silver alloys: Such as KAg2 and K2Ag, which share similar chemical properties but differ in their structural and electronic characteristics.
Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate: Another compound with a similar pyrrol-2-olate structure but different functional groups and applications.
Uniqueness
Potassium;silver;5-oxopyrrol-2-olate is unique due to its combination of potassium, silver, and the 5-oxopyrrol-2-olate moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
67859-67-0 |
|---|---|
Fórmula molecular |
C8H4AgKN2O4 |
Peso molecular |
339.09 g/mol |
Nombre IUPAC |
potassium;silver;5-oxopyrrol-2-olate |
InChI |
InChI=1S/2C4H3NO2.Ag.K/c2*6-3-1-2-4(7)5-3;;/h2*1-2H,(H,5,6,7);;/q;;2*+1/p-2 |
Clave InChI |
KWLWLQRUFFGWNG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=O)N=C1[O-].C1=CC(=O)N=C1[O-].[K+].[Ag+] |
Números CAS relacionados |
541-59-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)


![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)



![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)


